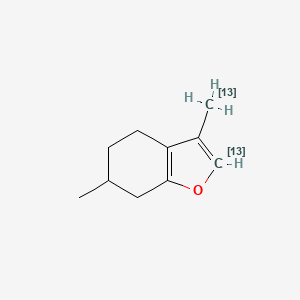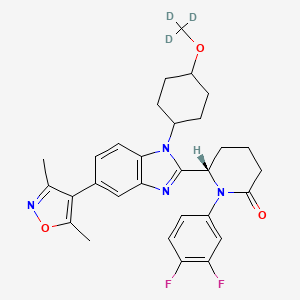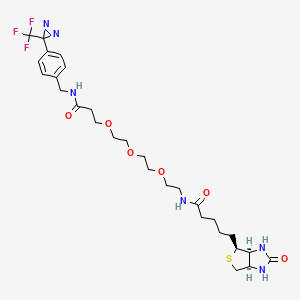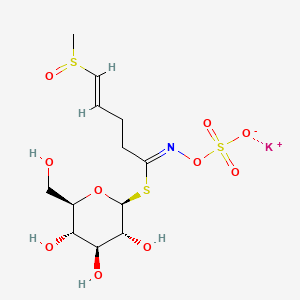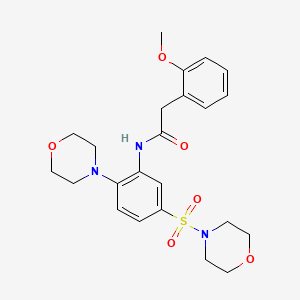
2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the methoxyphenyl and morpholino groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and morpholine. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenyl)acetamide: Lacks the morpholino groups.
N-(2-Morpholino-5-(morpholinosulfonyl)phenyl)acetamide: Lacks the methoxyphenyl group.
Uniqueness
The presence of both methoxyphenyl and morpholino groups in 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.
特性
分子式 |
C23H29N3O6S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H29N3O6S/c1-30-22-5-3-2-4-18(22)16-23(27)24-20-17-19(33(28,29)26-10-14-32-15-11-26)6-7-21(20)25-8-12-31-13-9-25/h2-7,17H,8-16H2,1H3,(H,24,27) |
InChIキー |
AMLKOOAGXMCENK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

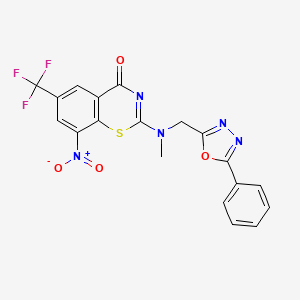
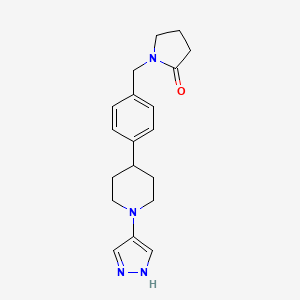
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
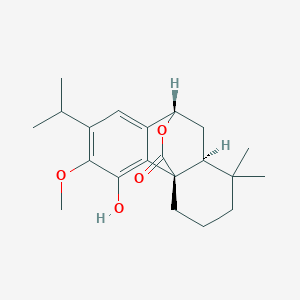
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
